
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole
Overview
Description
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole is an organic compound that features an azidomethyl group attached to an oxazole ring, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions. For example, a halomethyl oxazole can be reacted with sodium azide to form the azidomethyl derivative.
Attachment of the 3,4-Dimethoxyphenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a boronic acid derivative of the 3,4-dimethoxyphenyl group is coupled with a halogenated oxazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form an azido alcohol or azido ketone.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products
Oxidation: Azido alcohols or azido ketones.
Reduction: Amines.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazoles, which can be used for labeling and tracking biomolecules. The molecular targets and pathways involved would depend on the specific biomolecules being labeled.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-5-phenyl-oxazole: Similar structure but lacks the 3,4-dimethoxy substitution on the phenyl ring.
2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole: Similar structure with a single methoxy group on the phenyl ring.
Uniqueness
2-(Azidomethyl)-5-(3,4-dimethoxyphenyl)oxazole is unique due to the presence of both the azidomethyl group and the 3,4-dimethoxy substitution on the phenyl ring
Properties
IUPAC Name |
2-(azidomethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-17-9-4-3-8(5-10(9)18-2)11-6-14-12(19-11)7-15-16-13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMXIQRWLCXBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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